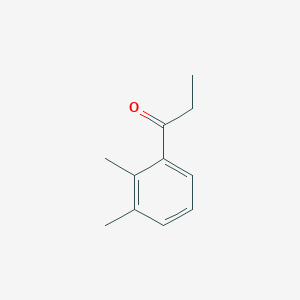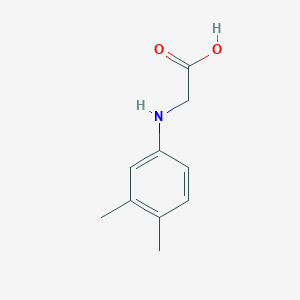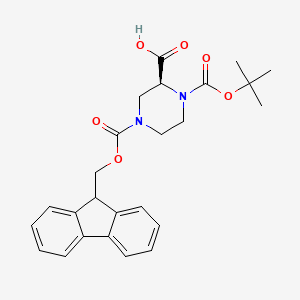
(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid is a complex organic compound used extensively in the field of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a fluorenylmethyloxycarbonyl (Fmoc) group, making it a versatile intermediate in peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid typically involves multiple steps:
Protection of the Piperazine Ring: The piperazine ring is first protected with a Boc group using di-tert-butyl dicarbonate in the presence of a base like triethylamine.
Fmoc Protection: The Fmoc group is introduced using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the protection and carboxylation steps.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can be performed to remove the Boc or Fmoc protecting groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkyl halides.
Major Products:
Deprotected Piperazine: Removal of Boc or Fmoc groups yields the free piperazine derivative.
Substituted Derivatives: Various substituted piperazine derivatives depending on the nucleophile used.
科学的研究の応用
(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid is widely used in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of peptide-based drugs and as a building block for peptide synthesis.
Medicine: In the design and synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: As a precursor in the manufacture of various chemical products and materials.
作用機序
The mechanism of action of (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid is primarily related to its role as a protecting group in peptide synthesis. The Boc and Fmoc groups protect the piperazine ring during chemical reactions, preventing unwanted side reactions. The compound’s molecular targets and pathways are mainly involved in the stabilization and protection of intermediate compounds during synthesis.
類似化合物との比較
(S)-1-N-Boc-piperazine-2-carboxylic acid: Lacks the Fmoc group, making it less versatile in peptide synthesis.
(S)-1-N-Fmoc-piperazine-2-carboxylic acid: Lacks the Boc group, offering different protection properties.
(S)-1-N-Boc-4-N-Cbz-piperazine-2-carboxylic acid: Uses a benzyloxycarbonyl (Cbz) group instead of Fmoc, providing alternative protection strategies.
Uniqueness: (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid is unique due to the dual protection offered by both Boc and Fmoc groups, making it highly valuable in complex peptide synthesis where selective deprotection is required.
特性
IUPAC Name |
(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-12-26(14-21(27)22(28)29)23(30)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29)/t21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHNNCSUTNWKFC-NRFANRHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427825 |
Source


|
| Record name | (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034574-30-5 |
Source


|
| Record name | (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
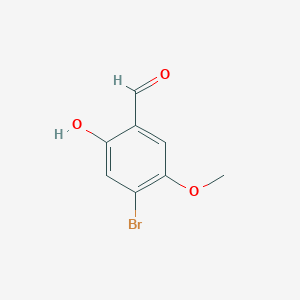

![[(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene](/img/structure/B1337655.png)

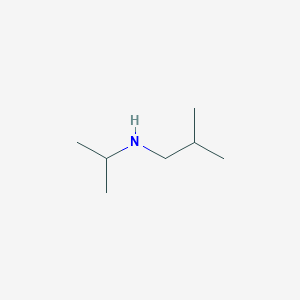
![1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1337661.png)


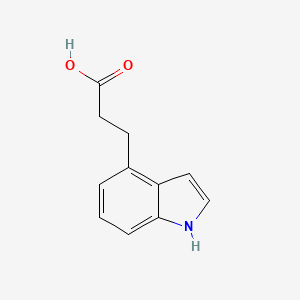
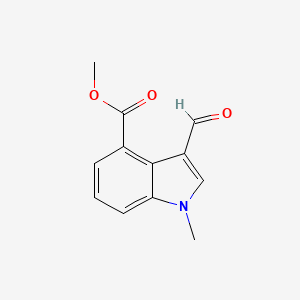
![1'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1337678.png)
